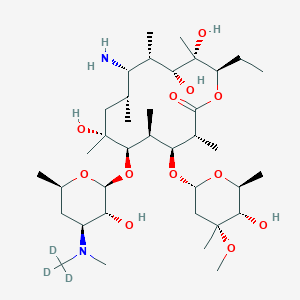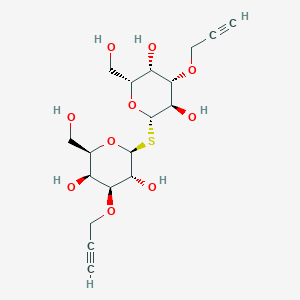
Galectin-3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galectin-3-IN-1 is a synthetic inhibitor specifically designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various physiological and pathological processes. Galectin-3 plays a crucial role in cell-cell and cell-matrix interactions, growth, proliferation, differentiation, and inflammation. It is implicated in the pathogenesis of several diseases, including cancer, fibrosis, and chronic inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its binding affinity and selectivity for galectin-3. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Galectin-3-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield aldehydes or ketones, while reduction of nitro groups may produce amines .
Aplicaciones Científicas De Investigación
Galectin-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of galectin-3 in various chemical processes and interactions.
Biology: Employed in cell culture and animal studies to investigate the biological functions of galectin-3 and its involvement in cellular processes such as apoptosis, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for diseases where galectin-3 is implicated, such as cancer, fibrosis, and cardiovascular diseases. It is also used in diagnostic assays to measure galectin-3 levels in biological samples.
Industry: Utilized in the development of galectin-3-targeting drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Galectin-3-IN-1 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and glycolipids on the cell surface. This inhibition disrupts galectin-3-mediated signaling pathways, leading to altered cellular responses such as reduced cell adhesion, migration, and proliferation. The molecular targets and pathways involved include the modulation of integrin signaling, inhibition of pro-inflammatory cytokine production, and interference with cell-matrix interactions .
Comparación Con Compuestos Similares
Similar Compounds
Galectin-1-IN-1: Another galectin inhibitor targeting galectin-1, with similar binding properties but different selectivity and potency.
Galectin-9-IN-1: Targets galectin-9, involved in immune regulation and inflammation.
Modified Citrus Pectin: A natural inhibitor of galectin-3, used in dietary supplements and alternative medicine
Uniqueness of Galectin-3-IN-1
This compound is unique in its high selectivity and potency for galectin-3 compared to other galectin inhibitors. Its synthetic design allows for precise modifications to enhance its binding affinity and pharmacokinetic properties, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H26O10S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-prop-2-ynoxyoxan-2-yl]sulfanyl-6-(hydroxymethyl)-4-prop-2-ynoxyoxane-3,5-diol |
InChI |
InChI=1S/C18H26O10S/c1-3-5-25-15-11(21)9(7-19)27-17(13(15)23)29-18-14(24)16(26-6-4-2)12(22)10(8-20)28-18/h1-2,9-24H,5-8H2/t9-,10-,11+,12+,13-,14-,15+,16+,17+,18+/m1/s1 |
Clave InChI |
XBXOXPJSVPXLNY-USCYINILSA-N |
SMILES isomérico |
C#CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC#C)O)CO)O |
SMILES canónico |
C#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC#C)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


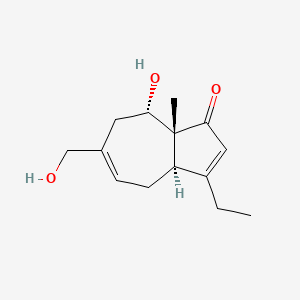


![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
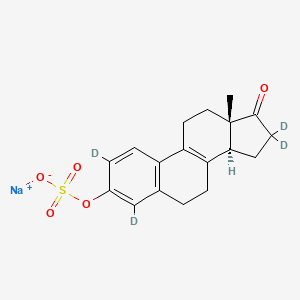
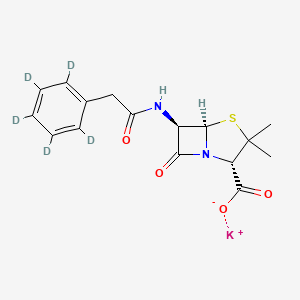
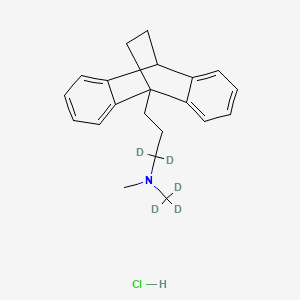
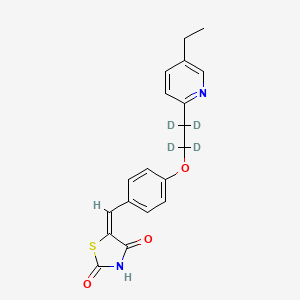
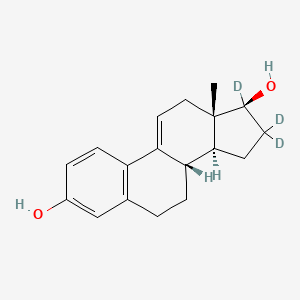
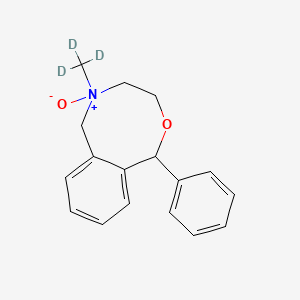
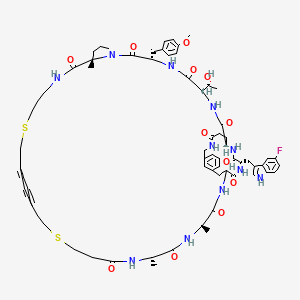
![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
